molecular formula C15H24N3O5P B12341814 Quinocide phosphoric acid CAS No. 64992-36-5

Quinocide phosphoric acid

Cat. No.: B12341814
CAS No.: 64992-36-5
M. Wt: 357.34 g/mol
InChI Key: IRHHRTPJHMOYBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinocide phosphoric acid, also known as N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine phosphoric acid, is a compound with the molecular formula C15H21N3O.H3O4P. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinocide phosphoric acid involves the reaction of 6-methoxyquinoline with pentane-1,4-diamine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The phosphoric acid moiety is introduced through a subsequent reaction with phosphoric acid or its derivatives .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. Solvent extraction and purification techniques are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Quinocide phosphoric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinocide phosphoric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of quinocide phosphoric acid involves its interaction with specific molecular targets. In the case of its antimalarial activity, the compound interferes with the parasite’s metabolic pathways, leading to its death. The phosphoric acid moiety plays a crucial role in enhancing the compound’s solubility and bioavailability .

Properties

CAS No.

64992-36-5

Molecular Formula

C15H24N3O5P

Molecular Weight

357.34 g/mol

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C15H21N3O.H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;(H3,1,2,3,4)

InChI Key

IRHHRTPJHMOYBL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.